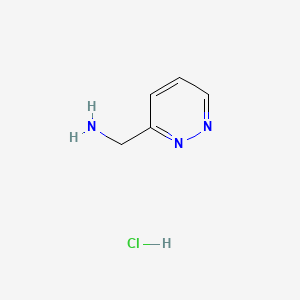

Pyridazin-3-ylmethanamine hydrochloride

Vue d'ensemble

Description

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazin-3-ylmethanamine hydrochloride typically involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another method involves the reaction of pyridazine with propargyl bromide, followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Analyse Des Réactions Chimiques

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing substrates. A notable example involves its interaction with hydrazines or semicarbazides to form heterocyclic derivatives. For instance, under acidic conditions (e.g., acetic anhydride), it reacts with hydrazine derivatives to generate pyridazin-3-ones via an alkylidene intermediate (Scheme 1) .

Mechanism :

-

Nucleophilic attack : The amine group attacks the carbonyl carbon of a ketone or aldehyde.

-

Intermediate formation : An alkylidene intermediate (A) forms after dehydration.

-

Cyclization : Further elimination of water leads to cyclization, forming a pyridazin-3-one ring .

Key Conditions :

-

Reagents: Acetic anhydride (reaction medium), hydrazines.

-

Temperature: Elevated temperatures (80–100°C).

-

Exclusion of ammonium acetate prevents side reactions (e.g., 5-arylazopyridine formation) .

Table 1: Condensation Reaction Parameters

Substitution Reactions

The pyridazine ring undergoes electrophilic and nucleophilic substitutions, influenced by its electron-deficient nature.

Electrophilic Substitution

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids (e.g., FeCl₃) to form halogenated derivatives at the 4- or 5-position of the ring.

-

Nitration : Concentrated nitric acid introduces nitro groups, primarily at the 4-position.

Nucleophilic Substitution

-

The amine group facilitates nucleophilic attacks on electrophilic centers, such as alkyl halides, to form secondary or tertiary amines.

Table 2: Substitution Reaction Examples

| Reaction Type | Reagents | Product | Position Selectivity |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 25°C | 4-Chloropyridazin-3-ylmethanamine | 4 > 5 |

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitropyridazin-3-ylmethanamine | 4 > 6 |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyridazin-3-ylmethanamine | Amine group |

Oxidation

-

N-Oxide Formation : Reacts with hydrogen peroxide or peracids (e.g., m-CPBA) to produce pyridazin-3-ylmethanamine N-oxide.

-

Ring Oxidation : Strong oxidants (e.g., KMnO₄) cleave the pyridazine ring under acidic conditions.

Reduction

-

Amine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amine to a secondary alcohol, though this is less common due to stability issues.

-

Ring Hydrogenation : LiAlH₄ selectively reduces the pyridazine ring to a dihydropyridazine derivative.

Table 3: Redox Reaction Conditions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 60°C | Pyridazin-3-ylmethanamine N-oxide | Mild conditions |

| Ring Hydrogenation | LiAlH₄, THF, 0°C | Dihydropyridazin-3-ylmethanamine | Selective reduction |

Mechanistic Insights

-

Nucleophilic Reactivity : The primary amine group acts as a nucleophile, attacking electrophilic carbons in carbonyl compounds or alkyl halides .

-

Ring Activation : The pyridazine ring’s electron deficiency directs electrophiles to meta and para positions, with steric effects favoring substitution at the 4-position.

-

Steric and Electronic Effects : Bulky substituents on the pyridazine ring hinder reactions at adjacent positions, while electron-withdrawing groups enhance electrophilic substitution.

Applications De Recherche Scientifique

Chemical Applications

Pyridazin-3-ylmethanamine hydrochloride is primarily utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and materials science.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, notably T-47D and MDA-MB-231. The compound was shown to alter cell cycle progression significantly:

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 11l | 20.1 | MDA-MB-231 | Induction of apoptosis |

| 11m | 43.8 | T-47D | Cell cycle arrest in G2/M phase |

These findings suggest that derivatives of pyridazin-3-ylmethanamine could serve as promising candidates for cancer therapy due to their ability to trigger cell death and inhibit tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may be effective in developing new antibiotics, addressing the growing concern of antibiotic resistance.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Certain derivatives have been found to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses:

| Activity Type | Evidence/Findings |

|---|---|

| Anticancer | Induces apoptosis in breast cancer cells |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Inhibits NLRP3 inflammasome activation |

Anticancer Activity Assessment

A detailed study evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The results indicated that certain derivatives could significantly alter cell cycle dynamics, promoting apoptosis.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against specific bacterial strains, thus highlighting its potential role in antibiotic development.

Mécanisme D'action

The mechanism of action of Pyridazin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects through unique mechanisms that are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics . The compound’s action is not mediated by prostaglandin synthesis or opioid receptor affinity .

Comparaison Avec Des Composés Similaires

Pyridazin-3-ylmethanamine hydrochloride can be compared with other pyridazine derivatives such as:

Milrinone: A pyridazinone derivative with cardiotonic activity.

Amrinone: Another pyridazinone with potent cardiotonic effects.

RS-1893: An orally active pyridazinone that is a more potent vasodilator compared to milrinone.

These compounds share similar core structures but differ in their specific pharmacological activities and therapeutic applications, highlighting the uniqueness of this compound .

Activité Biologique

Pyridazin-3-ylmethanamine hydrochloride (C5H8ClN3) is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. The compound has been linked to various therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

- Antioxidant Activity : Pyridazine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

- Inhibition of Enzymatic Activity : Some studies indicate that pyridazine derivatives can inhibit specific enzymes involved in disease processes. For example, they may act as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways.

- Neuropeptide Modulation : Research suggests that pyridazine compounds may modulate neuropeptide systems linked to various central nervous system disorders, potentially offering therapeutic benefits in treating anxiety and depression .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Effects : Studies have demonstrated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. They may also disrupt cancer cell proliferation through various signaling pathways .

- Anti-inflammatory Properties : Compounds within the pyridazine class have shown promise in reducing inflammation by inhibiting cytokine production and modulating immune responses .

- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Selected Research Findings

- Anticancer Activity : A study demonstrated that pyridazinone derivatives significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

- Neuroprotective Study : In animal models, this compound showed protective effects against neurodegeneration induced by excitotoxic agents, suggesting its potential in treating conditions like Alzheimer's disease .

- Inflammation Modulation : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, highlighting its anti-inflammatory potential .

Propriétés

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.